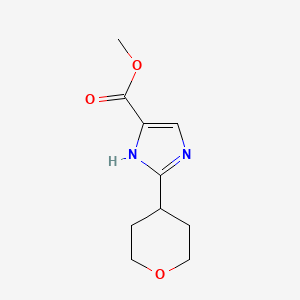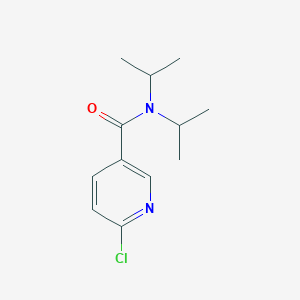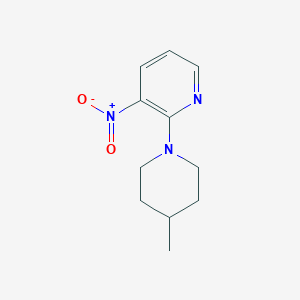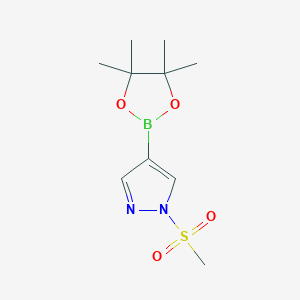
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, also known as MOIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOIC is a heterocyclic organic compound that contains an imidazole ring and an oxane ring.
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonism
- Imidazole derivatives, closely related to Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, have been synthesized and evaluated for their antagonistic activities against the angiotensin II receptor. Specifically, 4-(1-hydroxyalkyl)-imidazole derivatives demonstrated strong binding affinity and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of compounds similar to this compound have been studied, providing insights into the structural characteristics and synthesis processes of related chemical entities (Richter et al., 2023).
Corrosion Inhibition
- Derivatives of benzimidazole, which is structurally similar to this compound, have been synthesized and their ability to inhibit corrosion on mild steel in sulfuric acid has been assessed. These compounds demonstrated protective layer formation and mixed-type behaviour as corrosion inhibitors (Ammal et al., 2018).
Photochemical Behaviour
- The photochemical behaviour of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions was studied, showing complex reactions involving photorearrangement and hydrolysis (Pfoertner & Daly, 1987).
Catalysis in Transesterification/Acylation Reactions
- N-heterocyclic carbenes derived from imidazoles have been found to be efficient catalysts in transesterification involving various esters and alcohols. This research demonstrates the potential application of similar compounds in catalytic processes (Grasa et al., 2003).
Food and Organism Impact
- The presence and effects of methylglyoxal, which forms compounds like this compound, in food and living organisms have been studied, highlighting its role in advanced glycation end-products and potential health implications (Nemet et al., 2006).
Propriétés
IUPAC Name |
methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRLEPDICMOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)




![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)



![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)


![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)